propargyl-PEG6 NHS acetate
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Overview
Description
Propargyl-PEG6 NHS acetate is a polyethylene glycol derivative that contains a propargyl group and an N-hydroxysuccinimide ester group The compound is known for its high purity and is widely used in various chemical and biological applicationsThe N-hydroxysuccinimide ester group can conjugate with amine-bearing biomolecules such as lysine residues on proteins and amine-modified oligonucleotides and biopolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propargyl-PEG6 NHS acetate typically involves the following steps:
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Preparation of Propargyl-PEG6: : The initial step involves the synthesis of propargyl-PEG6, which is achieved by reacting propargyl alcohol with polyethylene glycol (PEG6) under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
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Activation with N-Hydroxysuccinimide: : The propargyl-PEG6 is then activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step results in the formation of propargyl-PEG6 NHS ester.
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Acetylation: : Finally, the NHS ester is acetylated to yield this compound. The acetylation is typically carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG6 NHS acetate undergoes several types of chemical reactions, including:
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Click Chemistry: : The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
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Amide Bond Formation: : The N-hydroxysuccinimide ester group can react with primary amines to form stable amide bonds. This reaction is commonly used to conjugate the compound with proteins, peptides, and other amine-bearing biomolecules .
Common Reagents and Conditions
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Copper-Catalyzed Azide-Alkyne Cycloaddition: : Copper sulfate and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively. The reaction is typically carried out in an aqueous or mixed solvent system at room temperature .
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Amide Bond Formation: : The reaction with primary amines is usually carried out in a buffered aqueous solution at pH 7-9. The presence of a base such as triethylamine can enhance the reaction rate .
Major Products
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Triazole Linkages: : The click chemistry reaction yields stable triazole linkages, which are resistant to hydrolysis and other chemical degradation processes .
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Amide Bonds: : The reaction with primary amines results in the formation of stable amide bonds, which are commonly used in bioconjugation applications .
Scientific Research Applications
Propargyl-PEG6 NHS acetate has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a linker in the synthesis of complex molecules and polymers. Its ability to form stable triazole linkages and amide bonds makes it a valuable tool in organic synthesis .
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Biology: : In biological research, this compound is used for the conjugation of biomolecules such as proteins, peptides, and oligonucleotides. This enables the study of protein-protein interactions, enzyme activity, and other biological processes .
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Medicine: : The compound is used in the development of drug delivery systems and diagnostic agents. Its ability to conjugate with biomolecules allows for targeted delivery of therapeutic agents and imaging probes .
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Industry: : this compound is used in the production of functionalized surfaces and materials. Its ability to form stable linkages with various substrates makes it useful in the development of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of propargyl-PEG6 NHS acetate involves the formation of stable covalent bonds with target molecules. The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages. The N-hydroxysuccinimide ester group reacts with primary amines to form amide bonds. These reactions enable the conjugation of the compound with various biomolecules, facilitating their study and application in research and industry .
Comparison with Similar Compounds
Propargyl-PEG6 NHS acetate can be compared with other similar compounds, such as:
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Propargyl-PEG4 NHS acetate: : This compound has a shorter PEG spacer, which may affect its solubility and reactivity compared to this compound .
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Azido-PEG6 NHS acetate: : This compound contains an azido group instead of a propargyl group, which allows for different types of click chemistry reactions. The choice between propargyl and azido groups depends on the specific application .
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Propargyl-PEG6 carboxylic acid: : This compound contains a carboxylic acid group instead of an N-hydroxysuccinimide ester group. It is used for different types of conjugation reactions, such as those involving carbodiimide chemistry .
The uniqueness of this compound lies in its ability to participate in both click chemistry and amide bond formation reactions, making it a versatile tool for various scientific and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO10/c1-2-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-19(23)30-20-17(21)3-4-18(20)22/h1H,3-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYPXWPRYSULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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